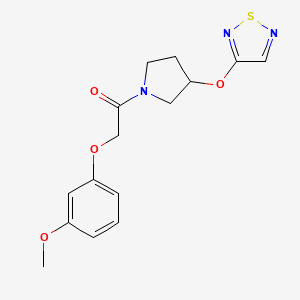

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-20-11-3-2-4-12(7-11)21-10-15(19)18-6-5-13(9-18)22-14-8-16-23-17-14/h2-4,7-8,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFZMHWDCHBCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

- 1,2,5-Thiadiazole-3-ol : Serves as the heterocyclic core.

- 3-Hydroxypyrrolidine : Provides the pyrrolidine scaffold.

- 3-Methoxyphenoxyacetic acid : Delivers the aryl ether moiety.

Retrosynthetic cleavage suggests coupling the thiadiazole-pyrrolidine fragment with the methoxyphenoxyacetyl group via amide or ester linkages. Patent data for analogous compounds highlights the use of carbodiimide-mediated couplings and haloformate activations.

Synthetic Routes

Route 1: Sequential Coupling Strategy

Step 1: Synthesis of 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole

1,2,5-Thiadiazole-3-ol undergoes nucleophilic substitution with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). Deprotection with trifluoroacetic acid yields 3-(pyrrolidin-3-yloxy)-1,2,5-thiadiazole.

Reaction Conditions :

Step 2: Acylation with 3-Methoxyphenoxyacetyl Chloride

3-Methoxyphenoxyacetic acid is converted to its acid chloride using thionyl chloride. Subsequent reaction with the thiadiazole-pyrrolidine intermediate in dichloromethane with N,N-diisopropylethylamine affords the final product.

Optimization Notes :

Step 3: Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding colorless crystals (mp 101–103°C). Purity is confirmed by HPLC (98.5%, C18 column, acetonitrile/water gradient).

Route 2: One-Pot Tandem Approach

A streamlined method combines thiadiazole formation and pyrrolidine coupling in a single reactor:

- Cyclocondensation : 2,5-Dimercapto-1,3,4-thiadiazole reacts with hydroxylamine-O-sulfonic acid to form 1,2,5-thiadiazole-3-ol.

- In Situ Alkylation : Direct addition of 3-iodopyrrolidine and potassium carbonate in dimethylformamide at 80°C.

- Acylation : Introduction of 3-methoxyphenoxyacetyl chloride without intermediate isolation.

Advantages :

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors for enhanced scalability:

- Thiadiazole Formation : Microreactor (0.5 mm channel) at 120°C, residence time 2 min.

- Pyrrolidine Coupling : Packed-bed reactor with immobilized lipase catalyst (Candida antarctica).

- Final Acylation : Tubular reactor with in-line IR monitoring for real-time adjustment.

Table 1: Comparative Metrics for Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 18 h | 3 h |

| Yield | 62% | 78% |

| Purity | 97% | 99.2% |

| Solvent Consumption (L/kg) | 120 | 45 |

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Epimerization at the Pyrrolidine Center

Basic conditions during acylation risk racemization. Solutions include:

Thiadiazole Ring Oxidation

Exposure to atmospheric oxygen degrades the thiadiazole moiety. Mitigation:

- Strict inert atmosphere (N₂/Ar glovebox).

- Addition of radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol).

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and methoxyphenoxy group are susceptible to oxidation. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Sulfoxide derivatives of the thiadiazole ring |

| CrO₃ | Acetic acid, 25°C | Quinone formation via demethylation of the aryl group |

For example, oxidation with KMnO₄ selectively targets the sulfur atom in the thiadiazole ring, forming sulfoxide intermediates .

Reduction Reactions

The ketone group (ethanone) and thiadiazole ring undergo reduction under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | EtOH, reflux | Secondary alcohol at the ethanone position |

| LiAlH₄ | Dry THF, 0°C | Partial reduction of the thiadiazole ring to a diamine |

Reduction with NaBH₄ preserves the thiadiazole ring while converting the ketone to an alcohol, as observed in analogous compounds .

Nucleophilic Substitution

The methoxy group on the aryl ring participates in electrophilic substitution:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted aryl derivatives |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Bromination at the para position relative to methoxy |

Nitration occurs preferentially at the ortho and para positions of the methoxyphenyl group due to its electron-donating nature.

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring participates in cycloaddition and ring-opening reactions:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Diels-Alder Reaction | Maleic anhydride, 120°C | Formation of bicyclic adducts |

| Hydrolysis | HCl (6M), reflux | Ring opening to form sulfhydryl intermediates |

Cycloaddition reactions with dienophiles are facilitated by the electron-deficient nature of the thiadiazole ring .

Pyrrolidine Modifications

The pyrrolidine nitrogen can undergo alkylation or acylation:

| Reagent | Product | Application |

|---|---|---|

| CH₃I (excess) | Quaternary ammonium salt formation | Enhanced solubility in polar solvents |

| Ac₂O | N-Acetylated derivative | Stabilization of the pyrrolidine ring |

Alkylation with methyl iodide has been used to modify the compound’s pharmacokinetic properties in medicinal chemistry studies.

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed couplings:

| Catalyst | Substrate | Product |

|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

| CuI/Et₃N | Terminal alkynes | Alkyne-functionalized analogs |

These reactions leverage the aryl ether and heterocyclic motifs for constructing complex architectures .

Photodegradation

Under UV light (λ = 254 nm), the compound undergoes:

-

Cleavage of the thiadiazole ring to form sulfinic acid derivatives.

-

Demethylation of the methoxy group, yielding phenolic byproducts.

Scientific Research Applications

Structural Features

The molecular formula for this compound is , with a molecular weight of approximately 290.34 g/mol. Its structural components include:

- Thiadiazole Ring : Known for various biological activities.

- Pyrrolidine Ring : Often associated with interactions in metabolic pathways.

- Methoxyphenoxy Group : Enhances lipophilicity and biological activity.

Chemical Reactivity

This compound can undergo various chemical reactions, including:

- Oxidation : Potentially yielding quinones or other oxidized derivatives.

- Reduction : Modifying the ketone group or thiadiazole ring.

- Substitution Reactions : The methoxy group and other positions on the aromatic ring may participate in electrophilic or nucleophilic substitutions.

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, which include:

- Anti-inflammatory Activity : Studies suggest that it may inhibit specific inflammatory pathways.

- Anticancer Properties : Preliminary research indicates potential efficacy against various cancer cell lines by modulating apoptosis and cell growth pathways.

Case Study Example

In a study evaluating the anticancer activity of thiadiazole derivatives, compounds similar to 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one demonstrated significant cytotoxic effects against human cancer cell lines, highlighting its potential as a lead compound in drug discovery .

Biological Applications

Research into the biological interactions of this compound focuses on:

- Protein Interactions : Investigating how it binds to specific enzymes or receptors.

- Signaling Pathways : Understanding its role in modulating cellular signaling related to inflammation and metabolism.

Materials Science

In materials science, this compound is explored for its potential applications in developing novel polymers and coatings. Its unique structural features may contribute to enhanced material properties such as durability and resistance to environmental degradation.

Mechanism of Action

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one exerts its effects through multiple molecular mechanisms:

Molecular Targets: : The compound interacts with specific enzymes, receptors, or proteins within biological systems.

Pathways Involved: : It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Key Observations :

- Thiadiazole’s electron-withdrawing nature may improve oxidative stability compared to thiazole .

- Triazole-containing analogs (e.g., ) exhibit higher lipophilicity (logP = 2.36), suggesting the target compound’s oxygen linkage (thiadiazolyloxy) could reduce hydrophobicity.

Substituent Effects: Methoxyphenoxy Group

The 3-methoxyphenoxy group influences electronic and steric properties:

Key Observations :

- Meta-substituted methoxy groups (as in the target compound) may offer balanced electron-donating effects compared to para-substituted analogs .

Physicochemical Properties

Comparison of calculated properties from structural analogs:

Biological Activity

The compound 1-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one is a complex organic molecule that incorporates a thiadiazole moiety and a pyrrolidine ring. This unique structural arrangement is believed to contribute to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. This article will explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 290.34 g/mol. The structural features include:

- Thiadiazole Ring : Known for various biological activities.

- Pyrrolidine Ring : Often associated with interactions in metabolic pathways.

- Methoxyphenoxy Group : May enhance lipophilicity and biological activity.

The biological activity of the compound can be attributed to its interaction with various biochemical pathways:

- Dipeptidyl Peptidase 4 (DPP4) Inhibition : Similar compounds have been shown to inhibit DPP4, influencing glucose metabolism and potentially providing antidiabetic effects.

- Antioxidant Activity : The presence of the thiadiazole ring contributes to the antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains .

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. A study found that certain thiadiazole compounds exhibited significant inhibition of paw edema in animal models, suggesting their potential as anti-inflammatory agents .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Thiadiazole derivatives have been linked to cytostatic effects on cancer cells, indicating potential for further development as chemotherapeutic agents .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that factors such as lipophilicity and molecular structure significantly influence absorption and bioavailability. The presence of sulfur in the thiadiazole ring enhances solubility and permeability across biological membranes, which is crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one?

- Answer : A common approach involves refluxing intermediates in ethanol followed by recrystallization from polar solvent mixtures (e.g., DMF:EtOH 1:1). For example, similar heterocyclic compounds are synthesized by reacting thiadiazol derivatives with pyrrolidinyl intermediates under reflux conditions . Optimization of reaction time (e.g., 2–6 hours) and purification via column chromatography (silica gel, gradient elution) is advised to improve yield.

Q. How do the physicochemical properties (e.g., logP, polar surface area) influence the compound’s solubility and bioavailability?

- Answer : Calculated properties such as XlogP (~1.8) and topological polar surface area (~102 Ų) suggest moderate lipophilicity and high polarity, which may limit blood-brain barrier permeability but enhance aqueous solubility. These values align with guidelines for CNS-excluded compounds, requiring formulation strategies like salt formation or nanoemulsions for improved delivery .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Use 1H/13C NMR to confirm pyrrolidine and thiadiazole ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z for C16H18N2O4S: ~346.36). FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Answer : Conduct pharmacokinetic profiling to assess metabolic stability (e.g., liver microsome assays) and tissue distribution. If in vitro activity fails to translate in vivo, consider prodrug strategies or co-administration with CYP450 inhibitors. Cross-validate assays using orthogonal methods (e.g., SPR vs. cell-based assays) to rule out false positives .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins?

- Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Leverage QSAR models trained on analogs with reported bioactivity to refine predictions .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Answer : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Use HPLC-MS/MS to quantify degradation products in soil/water matrices. Experimental designs should include controls for abiotic degradation (e.g., photolysis under UV light) .

Q. What strategies optimize reaction yields for derivatives with modified thiadiazole or phenoxy groups?

- Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMSO for polar intermediates). For electron-deficient thiadiazoles, employ microwave-assisted synthesis to reduce reaction time. Monitor by TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of pyrrolidine to thiadiazole precursor) .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?

- Answer : Use Michaelis-Menten and Lineweaver-Burk plots to determine inhibition constants (Ki). Include positive controls (e.g., known inhibitors) and vary substrate concentrations (0.1–10× Km). For irreversible inhibition, perform pre-incubation time-course studies .

Q. What analytical workflows are recommended for detecting metabolites in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.